molecular formula C9H9NO B8614780 Isoquinoline, 3,4-dihydro-, 2-oxide CAS No. 65194-03-8

Isoquinoline, 3,4-dihydro-, 2-oxide

Cat. No. B8614780
M. Wt: 147.17 g/mol
InChI Key: AXQPWUAAOXVGOR-UHFFFAOYSA-N
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Patent
US05292734

Procedure details

A mixture of 1.00 g of 1,2,3,4-tetrahydroisoquinoline, 0.042 g of selenium dioxide, 2.30 ml of 30% hydrogen peroxide in 20 ml of methanol is stirred at room temperature for 20 hours. The reaction mixture is concentrated in vacuo to a residue which is diluted with water and extracted with chloroform. The organic layer is dried and evaporated in vacuo to a residue which is purified by column chromatography on silica gel by elution with 99:1 methanol-chloroform to give 0.703 g of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.042 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Se](=O)=[O:12].OO>CO>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N+:2]=1[O-:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
0.042 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
2.3 mL
Type
reactant
Smiles
OO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo to a residue which
ADDITION
Type
ADDITION
Details
is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica gel by elution with 99:1 methanol-chloroform

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1=[N+](CCC2=CC=CC=C12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.703 g
YIELD: CALCULATEDPERCENTYIELD 1261.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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